molecular formula C13H16Cl2N2O4 B6612565 Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro- CAS No. 61366-04-9

Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro-

Cat. No. B6612565
CAS RN: 61366-04-9
M. Wt: 335.18 g/mol
InChI Key: QXMCNDCEIVGIPL-UHFFFAOYSA-N
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Description

Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro-], also known as Acetamide-2-chloro-3,4-dimethoxybenzylidene, is an organic compound with a molecular formula of C11H10Cl2NO2 and a molecular weight of 257.09 g/mol. It is a colorless, crystalline solid with a melting point of 103-105 °C and a boiling point of 343 °C. Acetamide is a derivative of acetamide, which is a type of amide. It is used in various scientific applications, such as in the synthesis of drugs, as a reagent in organic synthesis, and as a catalyst in the production of polyamides.

Scientific Research Applications

Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro-chloro-3,4-dimethoxybenzylidene has been used in various scientific applications, such as in the synthesis of drugs, as a reagent in organic synthesis, and as a catalyst in the production of polyamides. It has also been used in the synthesis of heterocyclic compounds, such as benzimidazoles, and as an activator in the synthesis of peptides.

Mechanism of Action

Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro-chloro-3,4-dimethoxybenzylidene acts as a nucleophile, which means it can react with other molecules to form new bonds. In the presence of a base, such as sodium hydroxide, acetamide-2-chloro-3,4-dimethoxybenzylidene can react with an electrophile, such as 3,4-dimethoxybenzaldehyde, to form a new bond. This reaction is known as a nucleophilic substitution reaction.
Biochemical and Physiological Effects
Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro-chloro-3,4-dimethoxybenzylidene has been found to have various biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, which can have various effects on the body, such as increased alertness, improved memory, and improved motor coordination.

Advantages and Limitations for Lab Experiments

One of the main advantages of using acetamide-2-chloro-3,4-dimethoxybenzylidene in laboratory experiments is its low cost. It is also a relatively stable compound, which makes it easy to handle and store. However, one of the main limitations of using this compound is its toxicity. It is highly toxic if inhaled or ingested, and can cause skin and eye irritation.

Future Directions

Some potential future directions for research involving acetamide-2-chloro-3,4-dimethoxybenzylidene include further investigation into its biochemical and physiological effects, as well as its potential use as a reagent in organic synthesis. Additionally, further research could be done on its use as a catalyst in the production of polyamides, as well as its potential use in the synthesis of heterocyclic compounds. Finally, further research could be done on its potential use as an activator in the synthesis of peptides.

Synthesis Methods

Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro-chloro-3,4-dimethoxybenzylidene can be synthesized from the reaction of 3,4-dimethoxybenzaldehyde with 2-chloroacetamide in the presence of a base, such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 80-90 °C. The reaction produces a white solid, which is then purified by recrystallization.

properties

IUPAC Name

2-chloro-N-[[(2-chloroacetyl)amino]-(3,4-dimethoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O4/c1-20-9-4-3-8(5-10(9)21-2)13(16-11(18)6-14)17-12(19)7-15/h3-5,13H,6-7H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMCNDCEIVGIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(NC(=O)CCl)NC(=O)CCl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368882
Record name Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro-

CAS RN

61366-04-9
Record name Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-N-(((CHLOROACETYL)AMINO)(3,4-DIMETHOXYPHENYL)METHYL)ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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